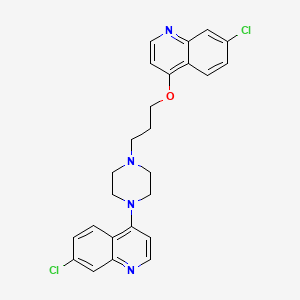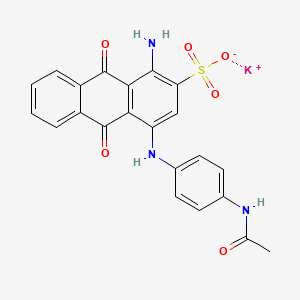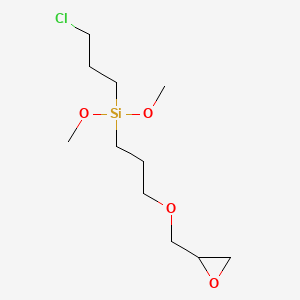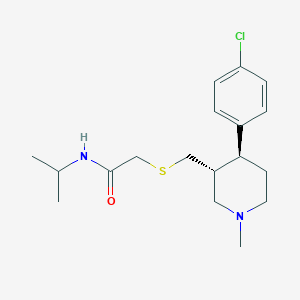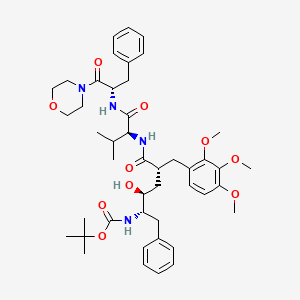
3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline family This compound is characterized by its three chlorophenyl groups attached to a pyrazoline ring, making it a highly chlorinated derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline typically involves the reaction of appropriate chlorophenyl hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of catalysts.
Major Products
Oxidation: Pyrazole derivatives
Reduction: Dihydropyrazoline derivatives
Substitution: Various chlorinated pyrazoline derivatives
科学的研究の応用
3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting cellular functions: Affecting cell membrane integrity or intracellular processes.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-1-phenyl-5-(3,4-dichlorophenyl)-2-pyrazoline
- 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-phenyl-2-pyrazoline
- 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(4-chlorophenyl)-2-pyrazoline
Uniqueness
3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)-5-(3,4-dichlorophenyl)-2-pyrazoline is unique due to its highly chlorinated structure, which imparts distinct chemical and biological properties. Its multiple chlorophenyl groups make it more reactive and potentially more effective in various applications compared to less chlorinated analogs.
特性
CAS番号 |
109333-45-1 |
|---|---|
分子式 |
C21H13Cl5N2 |
分子量 |
470.6 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-3-(3,4-dichlorophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H13Cl5N2/c22-14-7-4-12(5-8-14)19-11-20(13-6-9-15(23)18(26)10-13)28(27-19)21-16(24)2-1-3-17(21)25/h1-10,20H,11H2 |
InChIキー |
YAIOXXUUBKUORT-UHFFFAOYSA-N |
正規SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



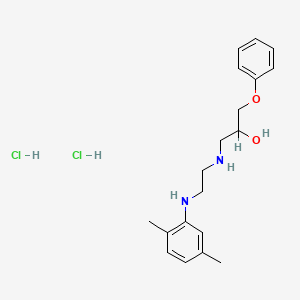
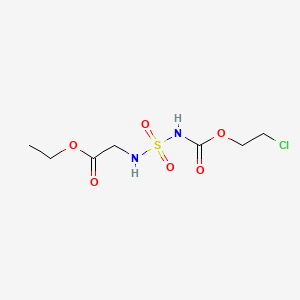
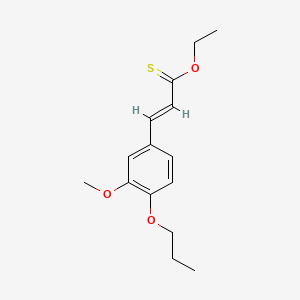
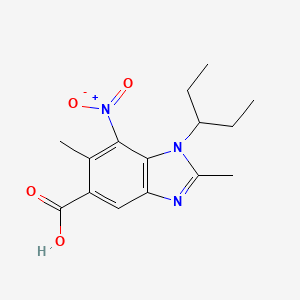
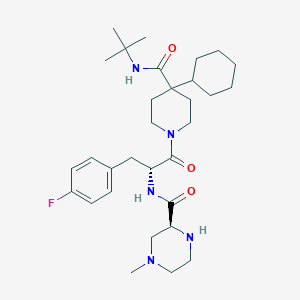
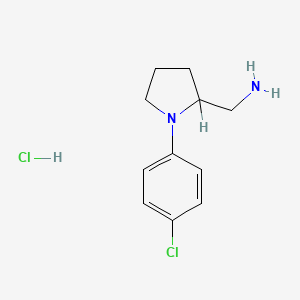
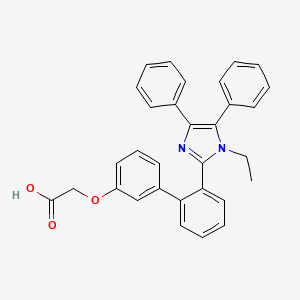
![calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12775110.png)
